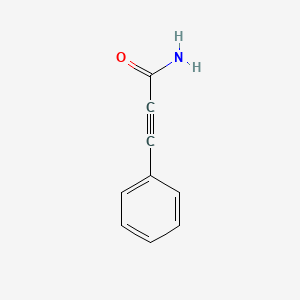

3-Phenylprop-2-ynamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334958 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7223-30-5 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alkyne's Signature: A Spectroscopic Deep Dive into 3-Phenylprop-2-ynamide

Abstract

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel molecular entities is a cornerstone of progress. 3-Phenylprop-2-ynamide, a molecule featuring a conjugated system of a phenyl group, a carbon-carbon triple bond, and an amide functionality, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By dissecting the characteristic signals and fragmentation patterns, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to characterize this and similar scaffolds, thereby facilitating more efficient and accurate drug discovery and development pipelines.

Introduction: The Structural Significance of this compound

The this compound core is a versatile building block in medicinal chemistry. The presence of the ynamide functional group, a highly reactive yet synthetically useful moiety, allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of complex heterocyclic compounds with potential biological activity. The phenyl ring and the amide group introduce functionalities that can engage in various intermolecular interactions, crucial for molecular recognition at biological targets.

A thorough understanding of the spectroscopic properties of this core structure is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions. This guide will walk through the theoretical underpinnings and practical interpretation of the key spectroscopic data for this compound.

Experimental Protocols & Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following general protocols are recommended.

Sample Preparation

-

NMR Spectroscopy: A sample of 5-10 mg of this compound should be dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

-

IR Spectroscopy: For solid samples, a small amount of this compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Mass Spectrometry: A dilute solution of the sample (approximately 1 µg/mL) should be prepared in a suitable volatile solvent, such as methanol or acetonitrile, for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe can be used.

Instrumentation

-

NMR: ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for protons.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer with a resolution of at least 4 cm⁻¹ is suitable.

-

MS: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

Spectroscopic Data Analysis and Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons.

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring will typically appear as a complex multiplet in the region of δ 7.3-7.6 ppm . The protons ortho to the alkynyl group are expected to be the most deshielded due to the anisotropic effect of the triple bond.

-

Amide Protons (NH₂): The two protons of the primary amide will likely appear as a broad singlet in the region of δ 5.5-8.0 ppm . The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. To confirm the presence of these exchangeable protons, a D₂O exchange experiment can be performed, which will result in the disappearance of the NH₂ signal.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around δ 154 ppm .

-

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will appear in the region of δ 80-90 ppm . The carbon attached to the phenyl group (C-Ph) will likely be at a slightly different chemical shift than the carbon attached to the amide group (C-C=O).

-

Aromatic Carbons (C₆H₅): The phenyl group will show four distinct signals:

-

The ipso-carbon (the carbon attached to the alkyne) is expected around δ 120 ppm .

-

The ortho and meta carbons will appear in the range of δ 128-132 ppm .

-

The para-carbon will be found around δ 130 ppm .

-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.3-7.6 (m, 5H) | 128.0-132.0 |

| Amide N-H | 5.5-8.0 (br s, 2H) | - |

| Carbonyl C=O | - | ~154 |

| Alkynyl C≡C | - | ~80-90 |

| ipso-Aromatic C | - | ~120 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C≡C, and C=O bonds. An experimental spectrum is available from the NIST Chemistry WebBook[1].

-

N-H Stretch: The primary amide will show two distinct stretching vibrations in the region of 3350-3180 cm⁻¹ . These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a sharp, medium-intensity band in the region of 2260-2100 cm⁻¹ . The conjugation with the phenyl group and the amide may influence the exact position and intensity of this peak.

-

C=O Stretch (Amide I band): A strong absorption due to the carbonyl stretch will be prominent in the region of 1680-1630 cm⁻¹ .

-

N-H Bend (Amide II band): The N-H bending vibration will appear around 1650-1580 cm⁻¹ .

-

Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3350-3180 (two bands) | Medium |

| Alkyne (C≡C) | Stretch | 2260-2100 | Medium, Sharp |

| Carbonyl (C=O) | Stretch (Amide I) | 1680-1630 | Strong |

| Amide (N-H) | Bend (Amide II) | 1650-1580 | Medium |

| Aromatic (C-H) | Stretch | >3000 | Medium |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium-Weak |

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₇NO, giving it a molecular weight of approximately 145.16 g/mol . In an EI-MS spectrum, the molecular ion peak (M⁺) would be expected at m/z 145 .

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several characteristic pathways:

-

Loss of NH₂: Cleavage of the amide group could lead to the formation of a phenylpropynoyl cation at m/z 129 .

-

Loss of CO: Subsequent loss of carbon monoxide from the m/z 129 fragment would result in the formation of the phenylpropargyl cation at m/z 101 .

-

Phenyl Cation: The phenyl cation at m/z 77 is a common fragment in the mass spectra of benzene derivatives.

-

Integrated Spectroscopic Analysis Workflow

The synergy of these three spectroscopic techniques provides a robust method for the structural confirmation of this compound. The workflow for this integrated analysis is depicted below.

Figure 1: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key amide and alkyne functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical scaffold, ultimately contributing to the advancement of drug discovery and development. By understanding the principles outlined herein, researchers can confidently apply these spectroscopic techniques to a wide range of related molecules.

References

The Ascendancy of 3-Phenylpropiolamides: From Obscurity to a Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpropiolamide core, a seemingly simple architectural motif combining an aromatic ring, a reactive alkyne, and a robust amide linkage, has quietly evolved from a synthetic curiosity into a privileged scaffold with significant implications for medicinal chemistry, organic synthesis, and materials science. This guide provides a comprehensive exploration of the discovery and historical development of 3-phenylpropiolamides, charting their journey from early, challenging syntheses to the sophisticated and efficient catalytic methodologies employed today. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a comparative analysis of synthetic routes. Furthermore, this guide will illuminate the expanding applications of this versatile chemical entity, from its role as a crucial building block in the construction of complex heterocyclic systems to its emergence as a potent bioactive agent.

Introduction: The Allure of a Trifunctional Scaffold

The 3-phenylpropiolamide moiety is characterized by the rigid, linear geometry of the alkyne, the electronic properties of the phenyl group, and the hydrogen-bonding capabilities of the amide. This unique combination of features imparts a fascinating reactivity profile and a three-dimensional shape that is increasingly recognized for its potential in molecular recognition and covalent targeting in biological systems. The inherent reactivity of the electron-deficient alkyne makes it a versatile handle for a plethora of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-couplings, and nucleophilic additions. This guide will navigate the scientific narrative of this remarkable class of compounds, offering insights into its past, present, and future in chemical research.

Historical Perspective: The Genesis of Acetylenic Amides

The story of 3-phenylpropiolamides is intrinsically linked to the broader history of acetylene chemistry. While the exact first synthesis of a 3-phenylpropiolamide is not prominently documented in a single seminal publication, its conceptual origins can be traced back to the pioneering work on acetylenic compounds in the late 19th and early 20th centuries. The French chemist Charles Moureu, a notable figure in the study of acetylenic compounds, laid much of the groundwork for understanding the synthesis and reactivity of this class of molecules.[1]

Early synthetic approaches to amides, such as the Schotten-Baumann reaction discovered in the 1880s, provided the fundamental chemistry for forming the amide bond from an amine and an acid chloride.[2] However, the synthesis of the requisite 3-phenylpropioloyl chloride from the corresponding acid was often a challenging step, limiting the widespread exploration of these compounds. The initial syntheses were often multi-step, low-yielding, and required harsh reaction conditions, relegating 3-phenylpropiolamides to a niche area of organic synthesis for many decades.

Evolution of Synthetic Methodologies: A Paradigm Shift in Efficiency

The last few decades have witnessed a dramatic transformation in the synthetic accessibility of 3-phenylpropiolamides, driven by the development of powerful catalytic methods. These modern techniques have largely superseded the classical, more arduous routes, offering milder conditions, greater functional group tolerance, and significantly improved yields.

The Cornerstone of Modern Synthesis: The Sonogashira Coupling

The advent of palladium- and copper-cocatalyzed cross-coupling reactions, particularly the Sonogashira coupling, has been a game-changer for the synthesis of 3-phenylpropiolamides.[3] This reaction allows for the direct coupling of a terminal alkyne (phenylacetylene) with a carbamoyl chloride or an isocyanate, or alternatively, the coupling of an aryl halide with a propiolamide. The Sonogashira coupling is renowned for its mild reaction conditions and broad substrate scope, making it the most versatile and widely used method for preparing 3-phenylpropiolamides today.[4]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira coupling is a well-studied process involving two interconnected cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form the crucial copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.

Figure 1: A simplified diagram of the Sonogashira coupling mechanism.

Experimental Protocol: A Representative Sonogashira Coupling for the Synthesis of N-Benzyl-3-phenylpropiolamide

This protocol provides a general procedure for the synthesis of an N-substituted 3-phenylpropiolamide using a Sonogashira coupling reaction.

Materials:

-

Phenylacetylene

-

Benzyl isocyanate

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

Procedure:

-

To a dry, nitrogen-flushed flask, add PdCl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).

-

Add anhydrous toluene, followed by triethylamine.

-

To this mixture, add phenylacetylene (1.0 eq) and benzyl isocyanate (1.1 eq) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-3-phenylpropiolamide.

Direct Amidation of 3-Phenylpropiolic Acid: An Atom-Economical Approach

More recently, methods for the direct catalytic amidation of carboxylic acids with amines have gained significant traction as a more atom-economical and environmentally friendly alternative to traditional methods that require stoichiometric activating agents.[5] These reactions typically employ a catalyst, such as a boronic acid or a group (IV) metal complex, to activate the carboxylic acid towards nucleophilic attack by the amine, with water being the only byproduct.[6] While this approach is highly desirable, it often requires higher temperatures to drive the dehydration.

Mechanism of Boronic Acid-Catalyzed Amidation:

The mechanism of boronic acid-catalyzed amidation is thought to proceed through the formation of an acyloxyboronate intermediate. The boronic acid reacts with the carboxylic acid to form this activated species, which is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the boronic acid catalyst.

Figure 2: A conceptual workflow for boronic acid-catalyzed direct amidation.

Experimental Protocol: Direct Amidation of 3-Phenylpropiolic Acid with Benzylamine

This protocol outlines a general procedure for the direct amidation of 3-phenylpropiolic acid.

Materials:

-

3-Phenylpropiolic acid

-

Benzylamine

-

Zirconium(IV) chloride (ZrCl₄) as catalyst

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried flask, add 3-phenylpropiolic acid (1.0 eq), benzylamine (1.0 eq), and ZrCl₄ (10 mol%).

-

Add anhydrous toluene and equip the flask with a Dean-Stark apparatus to remove water.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-3-phenylpropiolamide.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular 3-phenylpropiolamide depends on several factors, including the availability of starting materials, desired scale, and functional group tolerance. The following table provides a comparative overview of the two main modern synthetic strategies.

| Feature | Sonogashira Coupling | Direct Catalytic Amidation |

| Starting Materials | Phenylacetylene, Isocyanate/Carbamoyl Chloride | 3-Phenylpropiolic Acid, Amine |

| Catalyst | Pd/Cu | Boronic Acid / Group (IV) Metal |

| Reaction Conditions | Mild (often room temp to 80 °C) | Generally requires higher temperatures (reflux) |

| Yields | Generally high | Moderate to high |

| Atom Economy | Good | Excellent (water is the only byproduct) |

| Substrate Scope | Broad | Can be limited by the stability of the amine at high temps |

| Key Advantage | High versatility and functional group tolerance | High atom economy and environmental friendliness |

Physicochemical and Spectroscopic Properties

The physicochemical properties of 3-phenylpropiolamides are influenced by the nature of the substituent on the amide nitrogen. Generally, they are crystalline solids with moderate to low solubility in water and good solubility in common organic solvents.

Spectroscopic Characterization:

The structural elucidation of 3-phenylpropiolamides relies on a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals for the aromatic protons of the phenyl group, the protons of the N-substituent, and a characteristic singlet for the amide N-H proton (if present).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic signals for the acetylenic carbons, typically in the range of 80-90 ppm, as well as signals for the carbonyl carbon of the amide at around 150-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the C=O stretch of the amide group (around 1640 cm⁻¹) and a sharp, weaker band for the C≡C stretch of the alkyne (around 2200 cm⁻¹). The N-H stretch of a secondary amide appears as a sharp band around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound.

Table of Representative Spectroscopic Data for N-Benzyl-3-phenylpropiolamide:

| Spectroscopic Data | N-Benzyl-3-phenylpropiolamide |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.53 (m, 2H), 7.42-7.30 (m, 8H), 6.25 (br s, 1H), 4.58 (d, J = 5.6 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 153.8, 137.6, 132.6, 130.4, 129.1, 128.8, 128.0, 127.8, 120.1, 86.8, 80.8, 44.3 |

| IR (KBr, cm⁻¹) ν | 3290 (N-H), 2210 (C≡C), 1635 (C=O) |

| MS (EI) m/z | 235 (M⁺) |

Applications: A Scaffold of Growing Importance

Initially explored as simple organic building blocks, 3-phenylpropiolamides are now recognized for their significant potential in diverse areas of chemical science.

Building Blocks in Heterocyclic Synthesis

The inherent reactivity of the alkyne and the presence of the amide functionality make 3-phenylpropiolamides valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. Intramolecular cyclization reactions, often catalyzed by transition metals, can lead to the formation of lactams, pyridones, and other complex ring systems.[7][8] For example, the intramolecular cyclization of N-allyl propiolamides is a facile route to highly substituted γ-lactams.[7]

Medicinal Chemistry and Drug Discovery

Recent studies have highlighted the promising biological activities of 3-phenylpropiolamides, positioning them as an emerging "privileged scaffold" in medicinal chemistry.

-

Antifungal Agents: A notable recent discovery is the potent and broad-spectrum antifungal activity of certain N-phenylpropiolamide derivatives. These compounds have been identified as novel succinate dehydrogenase inhibitors (SDHIs), a well-established target for fungicides. The propiolamide moiety acts as a Michael acceptor, suggesting a potential covalent mechanism of action.

-

Drug Discovery Scaffolds: The rigid, well-defined structure of the 3-phenylpropiolamide core makes it an attractive template for the design of inhibitors for various biological targets. The ability to readily modify both the phenyl ring and the N-substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Future Outlook and Conclusion

The journey of 3-phenylpropiolamides from relative obscurity to a scaffold of significant interest is a testament to the power of modern synthetic chemistry. The development of efficient and versatile catalytic methods has unlocked the potential of this once hard-to-access class of compounds. As our understanding of their reactivity and biological activity continues to grow, it is anticipated that 3-phenylpropiolamides will find even broader applications in the years to come. Their utility as synthetic intermediates in the construction of complex molecules, coupled with their own burgeoning biological activity profile, ensures that the 3-phenylpropiolamide core will remain a focal point of research and development in the chemical sciences. This guide has provided a comprehensive overview of their discovery, synthesis, and applications, with the aim of inspiring further innovation in this exciting and evolving field.

References

- 1. Charles Moureu: From the Collège de France to poison gases [journals.openedition.org]

- 2. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. diva-portal.org [diva-portal.org]

- 7. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

investigating the biological activity of 3-Phenylprop-2-ynamide derivatives

An In-depth Technical Guide to the Biological Activity of 3-Phenylprop-2-enamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-phenylprop-2-enamide scaffold, a core component of cinnamic acid derivatives, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, readily accessible through straightforward synthetic routes, have been extensively investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of 3-phenylprop-2-enamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Versatile 3-Phenylprop-2-enamide Scaffold

Phenylpropanoids and their derivatives are a class of plant secondary metabolites widely found in nature.[1] At the heart of many of these compounds is the 3-phenylprop-2-enamide moiety, an unsaturated amide featuring a phenyl group conjugated with an acrylic acid amide. This structural framework is not only a key component of natural products but also a foundational template for synthetic compounds with significant therapeutic applications.[1] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at the phenyl ring, the amide nitrogen, and the olefinic linker, which in turn modulates its biological profile. Derivatives have shown a wide array of pharmacological effects, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1][2][3] This guide synthesizes the current understanding of these derivatives, providing a technical resource for scientists aiming to harness their potential.

Synthetic Strategies

The synthesis of 3-phenylprop-2-enamide derivatives is typically achieved through the condensation of a carboxylic acid and an amine. A common and efficient method involves the reaction of a substituted (E)-3-phenylacrylic acid chloride with an appropriate amine, such as an anthranilamide derivative.[4][5] This approach allows for the generation of a diverse library of compounds by varying the substituents on both reacting partners.

General Synthetic Protocol: Acyl Chloride and Amine Condensation

-

Acid Chloride Formation: A substituted cinnamic acid is refluxed with thionyl chloride (SOCl₂) to produce the corresponding (E)-3-phenylacrylic acid chloride. This is a standard method for activating the carboxylic acid for amidation.

-

Amide Bond Formation: The resulting acid chloride is then reacted with a chosen amine (e.g., an anthranilamide derivative) in a suitable solvent, often pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.[4][5] The reaction is typically stirred at room temperature.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3-phenylprop-2-enamide derivative.

Caption: General synthesis workflow for 3-phenylprop-2-enamide derivatives.

Anticancer Activity: Targeting Cellular Division

A significant body of research has focused on the potent antiproliferative activity of 3-phenylprop-2-enamide derivatives against a wide range of human cancer cell lines.[4][5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for the anticancer effects of many 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5]

-

Microtubule Function: Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

-

Inhibition: These derivatives bind to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules. This disruption leads to a cascade of downstream effects.

-

Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cells.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR)

SAR studies have revealed that substitutions on the benzamide moiety are crucial for antiproliferative activity. Specifically, the presence of halogens at the 5-position of the benzamido ring enhances cytotoxic effects, with iodine substitution showing particularly potent activity.[4]

In Vitro Antiproliferative Activity Data

The following table summarizes the cytotoxic activity of selected 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivatives against various cancer cell lines.

| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 17t | 5-Iodo on benzamide | K562 (Leukemia) | 0.57 | [4] |

| 17u | 5-Iodo on benzamide | K562 (Leukemia) | 0.89 | [4] |

| 12k | 5-Chloro on benzamide | K562 (Leukemia) | 2.5 | [4] |

| 4e | p-Methoxy on N-phenyl | A549 (Lung) | 8.9 | [7] |

| 4f | p-Fluoro on N-phenyl | A549 (Lung) | 7.5 | [7] |

| 4f | p-Fluoro on N-phenyl | HeLa (Cervical) | 9.3 | [7] |

| 5c | Naphthalimide deriv. | HepG-2 (Liver) | 2.74 | [8] |

| 5c | Naphthalimide deriv. | MCF-7 (Breast) | 3.93 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effects of test compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.[7]

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 3-phenylprop-2-enamide derivatives (solubilized in DMSO) and a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The 3-phenylprop-2-enamide core is related to cinnamic acid, a compound known for its antimicrobial properties.[9] Consequently, many of its derivatives have been evaluated and found to possess significant activity against a range of pathogens, including bacteria and fungi.[10][11][12]

Spectrum of Activity and SAR

Derivatives of this class have demonstrated notable efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[9][11][12] The antimicrobial potency is influenced by the nature and position of substituents on the phenyl ring. For instance, compounds with furan and bromothiophene substituents have shown high antibacterial activity.[10] Similarly, 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives containing a 4-chloro-substituent on the phenyl ring were found to be potent against E. coli.[11]

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

| Compound Class | Substituent(s) | Organism | MIC (µg/mL) | Reference |

| Thiazole derivative | Naphthoquinone ring | S. aureus | 31.25 | [10] |

| Thiazole derivative | Phenyl at pos. 4 | S. aureus | 62.5 | [10] |

| Salicylanilide deriv. | 2-Bromo-phenyl | Gram-positive bacteria | 2500 - 5000 | [12] |

| Baylis-Hillman adduct | 4-Chloro-phenyl | E. coli | 14-16 | [11] |

| Baylis-Hillman adduct | 4-Fluoro-phenyl | C. albicans | 11 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition

The structural features of 3-phenylprop-2-enamides make them effective inhibitors of various enzymes implicated in disease, highlighting their potential as targeted therapeutics.[13]

Key Enzyme Targets

-

Histone Deacetylase (HDAC): N-hydroxy-3-phenyl-2-propenamides are potent HDAC inhibitors.[14] HDACs are crucial in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. The compound NVP-LAQ824, belonging to this class, entered human clinical trials.[14]

-

Glycogen Phosphorylase (GP): 3-phenyl-2-propenamides have been identified as potent, glucose-sensitive inhibitors of human liver glycogen phosphorylase a, a key enzyme in glucose homeostasis and a target for type 2 diabetes.[15]

-

Xanthine Oxidase (XO): N-phenyl aromatic amide derivatives have been developed as potent XO inhibitors, with IC₅₀ values in the nanomolar range.[16] XO is a key enzyme in purine metabolism, and its inhibition is a primary treatment for hyperuricemia and gout.

-

Cholinesterases (AChE & BChE): Certain sulfonamide derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets for treating Alzheimer's disease.[17]

Enzyme Inhibition Data

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| N-hydroxy-3-phenyl-2-propenamides | HDAC | < 400 nM | [14] |

| N-phenyl aromatic amide (12r) | Xanthine Oxidase | 0.028 µM | [16] |

| N-phenylsulfonamide (8) | Acetylcholinesterase | 31.5 nM (Kᵢ) | [17] |

| N-phenylsulfonamide (8) | Butyrylcholinesterase | 24.4 nM (Kᵢ) | [17] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reaction Mixture: In a microplate well, combine a buffer solution, the specific enzyme, and varying concentrations of the inhibitor (test compound).

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the enzyme's specific substrate to start the reaction.

-

Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Other Notable Biological Activities

-

Anticonvulsant Activity: Cinnamamide derivatives have demonstrated broad anticonvulsant activity in various animal models of seizures and epilepsy.[2] The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for these properties.[2]

-

Anti-inflammatory Activity: Phenylpropanoids are known to possess anti-inflammatory properties.[1] Derivatives of 1,3-disubstituted prop-2-en-1-one have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt signaling pathways.[18]

Conclusion and Future Perspectives

The 3-phenylprop-2-enamide scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have consistently demonstrated potent and diverse biological activities, most notably as anticancer agents targeting tubulin polymerization, as broad-spectrum antimicrobial compounds, and as specific inhibitors of clinically relevant enzymes. The ease of synthesis and the potential for extensive structural modification provide a robust platform for generating novel drug candidates.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. In vivo studies are essential to validate the promising in vitro results and to assess the safety and efficacy of these derivatives in preclinical models. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will continue to be invaluable for rational drug design and for elucidating the precise molecular interactions that underpin the biological activity of this versatile chemical class.[16]

References

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pioneerpublisher.com [pioneerpublisher.com]

- 14. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Mechanism of Action for 3-Phenylprop-2-ynamide as a Sirtuin Inhibitor

Abstract

This technical guide delineates a proposed mechanism of action for the novel small molecule, 3-Phenylprop-2-ynamide. In the absence of extensive published data on this specific compound, we hypothesize its function as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2. This proposition is founded on structural similarities to known enzyme inhibitors and the established roles of sirtuins as therapeutic targets in various pathologies, including cancer. This document provides a comprehensive roadmap for researchers and drug development professionals to investigate this hypothesis, detailing a logical, multi-stage experimental plan from initial in vitro validation to in vivo efficacy studies. Each stage is accompanied by detailed, field-proven protocols and illustrative diagrams to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Sirtuin Inhibition

The sirtuin (SIRT) family of proteins are Class III histone deacetylases (HDACs) that play a pivotal role in regulating a multitude of cellular processes, including gene expression, DNA repair, metabolism, and cell survival.[1][2] Unlike other HDACs, sirtuins are dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity.[3] There are seven mammalian sirtuins (SIRT1-7), each with distinct subcellular localizations and substrate specificities.[1]

SIRT1 and SIRT2, in particular, have emerged as prominent targets in drug discovery. Their overexpression or dysregulation has been implicated in the progression of various cancers and neurodegenerative diseases.[1][4] For instance, SIRT1 can deacetylate and inactivate the tumor suppressor protein p53, thereby inhibiting apoptosis.[1] Consequently, the development of small molecule inhibitors that can modulate sirtuin activity holds significant therapeutic promise.[2][5]

This compound is a small molecule with structural features that suggest potential interactions with the substrate-binding domains of enzymes like sirtuins. While direct evidence of its biological activity is currently limited, its ynamide functional group and phenyl ring present a compelling case for investigation as a sirtuin inhibitor. This guide outlines a systematic approach to rigorously test this hypothesis.

Proposed Mechanism of Action: this compound as a Sirtuin Inhibitor

We propose that this compound functions as an inhibitor of SIRT1 and SIRT2. The proposed mechanism centers on the molecule's ability to bind to the active site of these enzymes, competing with their natural substrates, such as acetylated histones and p53. This inhibition would lead to the hyperacetylation of sirtuin substrates, thereby restoring their normal function. For example, the inhibition of SIRT1 would result in increased p53 acetylation, leading to the activation of downstream apoptotic pathways in cancer cells.

To visualize this proposed pathway, the following diagram illustrates the molecular cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

preliminary toxicology screening of 3-Phenylprop-2-ynamide

An In-Depth Technical Guide: Preliminary Toxicology Screening of 3-Phenylprop-2-ynamide

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical development, the early identification of potential liabilities is paramount. A "fail early, fail cheap" paradigm saves invaluable resources by preventing the progression of compounds with unfavorable safety profiles.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicological screening of this compound, a novel chemical entity. While specific toxicological data for this compound is not extensively published, its structural class—related to phenylpropanoids and cinnamamides—suggests a range of potential biological activities that warrant a thorough preliminary investigation.[2][3]

This document is structured not as a rigid template, but as a logical, tiered workflow. It begins with rapid, cost-effective computational methods, progresses to essential in vitro assays to probe specific toxicological endpoints, and concludes with a framework for interpreting the collective data to inform go/no-go decisions. Each protocol is presented with the causality behind its design, emphasizing self-validating systems through the rigorous use of controls.

Tier 1: In Silico Assessment and Physicochemical Characterization

Before any resource-intensive wet-lab experiments are initiated, a wealth of predictive information can be gleaned from computational, or in silico, methods.[4][5] This initial step leverages the chemical structure of this compound to predict its potential toxicities based on data from structurally similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structural Alerts

The fundamental principle of QSAR is that the structure of a chemical dictates its biological activity and, by extension, its toxicity.[6][7] By using validated computational models, we can screen for structural fragments or physicochemical properties associated with known toxicities.

-

Objective: To identify potential toxicological liabilities of this compound before synthesis or experimental testing.

-

Methodology:

-

Obtain the 2D structure (SMILES format) of this compound.

-

Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, Derek Nexus, Toxtree).[4]

-

Screen for structural alerts related to key endpoints such as mutagenicity (e.g., alerts for electrophilic centers that could react with DNA), carcinogenicity, skin sensitization, and hepatotoxicity.

-

Analyze physicochemical properties (e.g., logP, solubility, pKa) to predict absorption, distribution, metabolism, and excretion (ADME) characteristics that influence toxic potential.

-

-

Causality and Interpretation: This screening is a probabilistic exercise. A structural alert does not confirm toxicity but rather flags a potential risk that must be investigated experimentally.[5] For example, the presence of an activated triple bond in the propynamide structure might be flagged as a potential Michael acceptor, suggesting a risk for covalent binding to biological macromolecules, a common mechanism for toxicity. This in silico finding would elevate the importance of the in vitro genotoxicity and cytotoxicity assays.

Tier 2: Core In Vitro Toxicological Assays

In vitro assays form the cornerstone of early safety screening, offering a biological system to test the predictions made in silico.[8][9] They provide quantitative data on a compound's effect on cellular health and function, adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[8]

Caption: A tiered workflow for preliminary toxicology screening.

General Cytotoxicity Assessment (MTT Assay)

The first and most fundamental in vitro question is whether the compound kills cells. The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10] A reduction in metabolic activity is indicative of cytotoxicity.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed two different human cell lines (e.g., HepG2 - liver carcinoma, and HEK293 - embryonic kidney) into 96-well plates at a predetermined optimal density. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Rationale: Using cell lines from different organ origins (liver, kidney) provides initial data on potential organ-specific toxicity.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a serial dilution in serum-free culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only). Incubate for 24-48 hours. Rationale: The vehicle control is critical to ensure that the solvent (DMSO) is not causing the observed toxicity.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Purple formazan crystals should become visible under a microscope in viable cells.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

| Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| HepG2 | 25.4 | 0.8 |

| HEK293 | 48.1 | 1.2 |

| Caption: Hypothetical cytotoxicity (IC₅₀) values for this compound. |

Genotoxicity Assessment (Bacterial Reverse Mutation/Ames Test)

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, a key initiating event in carcinogenesis.[14] The Ames test is a widely accepted and regulatory-required bacterial assay to screen for mutagenic potential.[15][16]

-

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[17] A mutagen can cause a reverse mutation (reversion) in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies on a histidine-free plate.[14]

-

Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[17]

-

Metabolic Activation (S9 Fraction): The assay is run in parallel with and without a rat liver homogenate fraction (S9). Rationale: The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[15]

-

Test Mixture Preparation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of the S9 mix or 0.5 mL of a phosphate buffer (for the non-activation arm).[15]

-

Controls:

-

Negative Control: Vehicle (DMSO) only.

-

Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100).

-

Positive Control (+S9): A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene).

-

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test mixture, vortex gently, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Acquisition: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the count of the negative control.

Caption: Principle of the bacterial reverse mutation (Ames) test.

| Concentration (µ g/plate ) | Mean Revertants (TA100, -S9) | Mean Revertants (TA100, +S9) |

| 0 (Vehicle Control) | 110 | 125 |

| 10 | 115 | 130 |

| 50 | 121 | 280 |

| 100 | 135 | 450 |

| Positive Control | 950 | 1200 |

| Caption: Hypothetical Ames test results for this compound. |

Cardiotoxicity Assessment (hERG Assay)

Drug-induced cardiotoxicity is a leading cause of late-stage drug attrition and market withdrawal.[18] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key initiating event that can lead to QT interval prolongation and fatal arrhythmias.[19][20] Therefore, screening for hERG inhibition is a critical safety assessment.

-

Principle: The hERG assay directly measures the electrical current passing through the hERG potassium channel in cells stably expressing this channel. An automated patch-clamp system is the industry standard for this measurement, providing high-throughput and accurate data.[21] A reduction in the hERG current in the presence of the test compound indicates channel blockade.

-

Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably transfected with the hERG channel. Culture and harvest cells according to standard protocols for automated patch-clamp systems (e.g., QPatch or SyncroPatch).[21]

-

System Setup: Prime the automated patch-clamp instrument with appropriate intracellular and extracellular solutions.

-

Cell Sealing and Recording: Cells are captured on the measurement plate, and a high-resistance seal ("gigaseal") is formed. The whole-cell configuration is established, and a stable baseline hERG current is recorded using a specific voltage protocol designed to elicit the characteristic hERG tail current.

-

Compound Application: The test compound, this compound, is applied to the cells at multiple concentrations (e.g., 0.1, 1, 10 µM) in a cumulative fashion.[21] A vehicle control is also applied.

-

Positive Control: A known potent hERG inhibitor (e.g., E-4031) is used to confirm assay sensitivity and performance.[21]

-

Data Acquisition: The hERG tail current is measured before and after the application of each compound concentration.

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.

| Compound | hERG Inhibition IC₅₀ (µM) |

| This compound | > 30 |

| Positive Control (E-4031) | 0.015 |

| Caption: Hypothetical hERG channel inhibition data. |

Tier 3: Preliminary In Vivo Assessment

Should the in vitro profile of this compound be deemed acceptable (e.g., low cytotoxicity, non-mutagenic, no hERG liability), a limited, acute in vivo study may be warranted to understand its effects in a whole-organism system.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method provides information on the acute toxicity of a substance after oral administration and allows for its classification according to the Globally Harmonised System (GHS).[22] It is designed to estimate the LD₅₀ while minimizing the number of animals used.[23]

-

Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex (usually female rodents) is dosed at a defined starting level (e.g., 300 mg/kg).[24] The outcome (survival or death) determines the next dosing step—either a lower or higher dose in a new group of animals.

-

Procedure Overview:

-

Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats), fasted prior to dosing.[24]

-

Dose Administration: Administer a single oral dose of the compound via gavage.

-

Observation: Observe animals closely for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[24]

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

-

Interpretation: The results classify the compound into a GHS toxicity category, providing a critical piece of information for handling and for designing future, more definitive studies.

Data Synthesis and Risk Assessment

The culmination of this tiered screening approach is an integrated risk assessment. The data from each assay must be considered in context:

-

Cytotoxicity: An IC₅₀ value well above the anticipated therapeutic concentration is desirable. A low micromolar IC₅₀ may be a red flag, especially if it is observed in a specific cell line like HepG2, suggesting potential liver toxicity.[1]

-

Genotoxicity: A positive Ames test, particularly after metabolic activation, is a significant safety concern. It often halts the development of a compound unless the mutagenic effect can be definitively proven to be irrelevant to humans.

-

Cardiotoxicity: A hERG IC₅₀ value less than 10 µM, or within 30-fold of the projected therapeutic plasma concentration, is generally considered a risk that requires further investigation.[25]

-

In Silico Findings: The computational predictions should be compared with the experimental results. Concordance increases confidence in the overall assessment, while discordance may warrant further mechanistic studies.

By integrating these diverse data points, researchers and drug development professionals can make an informed, evidence-based decision on the future of this compound, ensuring that only the most promising and safest candidates advance in the development pipeline.

References

- 1. news-medical.net [news-medical.net]

- 2. Physicochemical and biological evaluation of a cinnamamide derivative R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) for nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico methods for toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labcorp.com [labcorp.com]

- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. static.igem.wiki [static.igem.wiki]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. criver.com [criver.com]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. greenstonebio.com [greenstonebio.com]

- 19. appggreatlakes.org [appggreatlakes.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 24. umwelt-online.de [umwelt-online.de]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Solubility Profile of 3-Phenylprop-2-ynamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenylprop-2-ynamide, a molecule of interest in organic synthesis and pharmaceutical research, possesses a unique structural architecture comprising a rigid phenylacetylene core and a polar amide functional group. This duality governs its solubility, a critical parameter influencing reaction kinetics, purification strategies, and the formulation of bioactive compounds. This guide provides a comprehensive analysis of the theoretical principles underpinning the solubility of this compound, detailed experimental protocols for its empirical determination, and a predictive solubility profile based on established chemical principles and data from structurally analogous compounds.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium, dictated by the free energy change of the dissolution process. For this compound, its solubility behavior is a nuanced interplay of intermolecular forces, driven by its distinct molecular features: the nonpolar phenyl and alkyne groups, and the polar amide moiety.

Molecular Structure of this compound:

-

Phenyl Group: A bulky, nonpolar aromatic ring that favors interactions with nonpolar, aromatic solvents through π-π stacking and van der Waals forces.

-

Alkyne Group: A linear and relatively nonpolar carbon-carbon triple bond, contributing to the molecule's rigidity.

-

Amide Group (-CONH₂): A highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[1] This group is the primary driver for solubility in polar solvents.

The principle of "like dissolves like" is paramount. Solvents that can effectively interact with both the polar amide and the nonpolar phenylacetylene portions of the molecule are likely to be the most effective.

-

Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding with the amide group, promoting solubility. However, the large nonpolar phenylacetylene backbone can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility, especially in highly polar solvents like water.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the amide's N-H bonds. Their ability to solvate both polar and nonpolar moieties often makes them good solvents for multifunctional molecules.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the phenyl and alkyne groups through weaker van der Waals forces. The high polarity of the amide group will likely lead to poor solubility in these solvents due to the energetic penalty of disrupting the strong amide-amide intermolecular hydrogen bonds in the solid state.[3]

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For amides, the strong intermolecular hydrogen bonds in the crystal lattice require a significant input of energy to overcome.[2]

Predictive Solubility Profile

While experimental data for this compound is not extensively available in the public domain, a predictive solubility profile can be constructed based on its structural similarity to cinnamamide (3-phenylprop-2-enamide) and N-phenylbenzamide.

Structural Analogs:

-

Cinnamamide: Possesses a similar carbon skeleton but with a double bond instead of a triple bond. It is known to be more soluble in polar solvents like ethanol and has limited solubility in non-polar solvents.[3] Quantitative data indicates its solubility in DMF and DMSO is 30 mg/mL and in ethanol is 5 mg/mL.[4]

-

N-phenylbenzamide: A larger aromatic amide, it is soluble in organic solvents like benzene, diethyl ether, and ethanol but is insoluble in water.[5][6]

Based on these analogs and the theoretical principles discussed, the following predictive solubility profile for this compound is proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the amide, while the alkyl chain can interact with the phenylacetylene moiety. |

| Water | Low | The large, nonpolar phenylacetylene group is expected to dominate, leading to poor aqueous solubility despite the polar amide. | |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are excellent at solvating both polar and nonpolar parts of molecules. DMSO and DMF, in particular, are strong hydrogen bond acceptors. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers are weak hydrogen bond acceptors and have moderate polarity, suggesting some interaction with the amide group, but likely not enough to overcome the strong crystal lattice energy effectively. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic solvent can interact favorably with the phenyl ring, but the polar amide group will limit solubility. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate dipole and can interact with the amide group, while also solvating the nonpolar backbone. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The lack of favorable interactions with the polar amide group will result in poor solubility. |

Experimental Determination of Solubility

To obtain accurate quantitative data, empirical determination of solubility is essential. The following are standard protocols for this purpose.

Gravimetric Method (Equilibrium Solubility)

This method determines the thermodynamic equilibrium solubility by creating a saturated solution and quantifying the dissolved solute.[7][8]

Protocol:

-

Sample Preparation: Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/L).

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.[9][10]

Protocol:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Diagram of the UV/Vis Spectrophotometry Workflow:

Caption: Workflow for UV/Vis Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[3] This relationship should be determined empirically for each solvent system.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding capacity, thereby affecting solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of this compound can exhibit different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form being used.

Conclusion

The solubility of this compound is governed by a complex interplay of its polar amide group and its nonpolar phenylacetylene backbone. A predictive assessment suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and halogenated solvents, and low solubility in water and nonpolar aliphatic solvents. For precise and reliable data, direct experimental determination using established methods such as the gravimetric or UV/Vis spectrophotometry protocols outlined in this guide is strongly recommended. Understanding and quantifying the solubility of this compound is a critical step in its successful application in research and development.

References

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-phenylbenzamide [chemister.ru]

- 6. chembk.com [chembk.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Computational Modeling and Simulation of 3-Phenylprop-2-ynamide

This guide provides a detailed technical framework for the computational modeling and simulation of 3-Phenylprop-2-ynamide, a molecule of interest in medicinal chemistry. We will navigate a multi-scale computational workflow, from the quantum mechanical characterization of the ligand to molecular dynamics simulations of its interaction with a potential biological target. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research.

Introduction: The Therapeutic Potential of the Ynamide Scaffold

The ynamide functional group, characterized by a nitrogen atom attached to an alkyne, is a versatile building block in organic synthesis. While this compound itself is not extensively characterized biologically in the public domain, related structures such as cinnamamides and phenylpropanoic acids have demonstrated a wide range of pharmacological activities. These include anticonvulsant, antiepileptogenic, analgesic, neuroprotective, and antiproliferative effects[1][2][3][4]. This landscape of bioactivity suggests that this compound could interact with various protein targets within the central nervous system and in cancer-related pathways, making it a compelling candidate for computational investigation.

The Rationale for a Computational Approach

Computational modeling and simulation offer a powerful lens through which to explore the potential of novel chemical entities like this compound. By constructing a virtual model of the molecule and its interactions, we can:

-

Predict Physicochemical Properties: Understand the molecule's electronic structure, reactivity, and conformational preferences.

-

Identify Potential Biological Targets: Screen the molecule against known protein structures to hypothesize its mechanism of action.

-

Elucidate Binding Modes: Visualize how the molecule might bind to a protein's active site with atomic-level detail.

-

Assess Interaction Stability: Simulate the dynamic behavior of the molecule-protein complex over time to gauge the stability of the interaction.

-

Guide Experimental Design: Prioritize which experiments to conduct, saving time and resources in the drug discovery pipeline.

This in-silico approach allows for rapid, cost-effective exploration of a molecule's therapeutic potential before committing to extensive laboratory synthesis and testing.

A Multi-Scale Computational Workflow

The computational investigation of this compound will follow a multi-scale workflow, beginning with the isolated molecule and progressing to its interaction within a complex biological environment.

References

- 1. Physicochemical and biological evaluation of a cinnamamide derivative R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) for nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 3-Phenylprop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Introduction